molecular formula C21H18O3 B3286871 4-Methoxy-3-[(4-phenylphenoxy)methyl]benzaldehyde CAS No. 832740-79-1

4-Methoxy-3-[(4-phenylphenoxy)methyl]benzaldehyde

Cat. No.: B3286871
CAS No.: 832740-79-1
M. Wt: 318.4 g/mol
InChI Key: VMEPEELTOQVPBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-3-[(4-phenylphenoxy)methyl]benzaldehyde is a benzaldehyde derivative featuring a methoxy group at the para position (C4) and a bulky (4-phenylphenoxy)methyl substituent at the meta position (C3). The aldehyde functional group at C1 renders it reactive, making it a versatile intermediate in organic synthesis, particularly for constructing Schiff bases, chalcones, and heterocyclic compounds . Its structural complexity arises from the (4-phenylphenoxy)methyl group, which introduces steric bulk and aromaticity, influencing both physicochemical properties and biological interactions.

Properties

IUPAC Name

4-methoxy-3-[(4-phenylphenoxy)methyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O3/c1-23-21-12-7-16(14-22)13-19(21)15-24-20-10-8-18(9-11-20)17-5-3-2-4-6-17/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEPEELTOQVPBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)COC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001198042
Record name 3-[([1,1′-Biphenyl]-4-yloxy)methyl]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001198042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832740-79-1
Record name 3-[([1,1′-Biphenyl]-4-yloxy)methyl]-4-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832740-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[([1,1′-Biphenyl]-4-yloxy)methyl]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001198042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-[(4-phenylphenoxy)methyl]benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with 4-phenylphenol in the presence of a suitable base and solvent. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    Temperature: 80-100°C

    Reaction Time: 12-24 hours

The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the benzaldehyde carbon, leading to the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-[(4-phenylphenoxy)methyl]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxy-3-[(4-phenylphenoxy)methyl]benzaldehyde has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-[(4-phenylphenoxy)methyl]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the phenylphenoxy moiety may interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with structurally related benzaldehyde derivatives:

Compound Name Substituents Molecular Weight Key Properties/Applications References
4-Methoxy-3-[(4-phenylphenoxy)methyl]benzaldehyde C3: (4-phenylphenoxy)methyl; C4: methoxy 332.38 g/mol High steric bulk; precursor for coordination chemistry and bioactive molecules.
4-Methoxy-3-(2-phenylethoxy)benzaldehyde C3: phenethyloxy; C4: methoxy 256.30 g/mol Lower steric hindrance; used in synthesizing chalcones and heterocycles.
4-Methoxy-3-[(4-tert-butylphenoxy)methyl]benzaldehyde C3: tert-butylphenoxymethyl; C4: methoxy 326.41 g/mol Enhanced lipophilicity; potential applications in materials science.
4-Methoxy-3-[(2-methylallyl)oxy]benzaldehyde C3: allyloxy; C4: methoxy 220.24 g/mol Reactive allyl group; used in Diels-Alder reactions and polymer chemistry.
4-Methoxy-3-methylbenzaldehyde C3: methyl; C4: methoxy 166.18 g/mol Simplified structure; common intermediate in fragrance and pharmaceutical synthesis.
3-Hydroxy-4-benzyloxybenzaldehyde C3: benzyloxy; C4: hydroxy 244.25 g/mol Polar due to hydroxyl group; used in antioxidant and antimicrobial agent development.

Physicochemical Properties

  • Lipophilicity: Bulky substituents like (4-phenylphenoxy)methyl increase hydrophobicity, enhancing membrane permeability in bioactive compounds . Smaller groups (e.g., methyl or allyloxy) improve solubility in polar solvents .
  • Reactivity : Electron-withdrawing groups (e.g., nitro in 4-Methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde) enhance electrophilicity at the aldehyde, facilitating Schiff base formation .

Biological Activity

4-Methoxy-3-[(4-phenylphenoxy)methyl]benzaldehyde is an organic compound notable for its potential biological activities. This compound, with the molecular formula C16H16O3C_{16}H_{16}O_3, has been studied for various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. Understanding its biological activity is essential for evaluating its therapeutic potential.

  • Molecular Weight : 256.29 g/mol
  • CAS Number : 832740-79-1
  • Chemical Structure : The compound features a methoxy group and a phenylphenoxy moiety, contributing to its unique reactivity and biological interactions.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. This interaction can lead to modulation of various biochemical pathways, potentially affecting cell proliferation, apoptosis, and inflammation.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Study Findings : A study demonstrated that derivatives of benzaldehyde compounds possess activity against various bacterial strains, suggesting potential for development as antimicrobial agents .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties:

  • In Vitro Studies : In vitro assays have shown that related compounds can inhibit the production of pro-inflammatory cytokines in activated macrophages . This suggests a possible mechanism through which this compound may exert anti-inflammatory effects.

Anticancer Potential

Emerging research points to the anticancer capabilities of this compound:

  • Cell Line Studies : In studies involving cancer cell lines, compounds with similar structures have demonstrated the ability to induce apoptosis and inhibit cell growth . This highlights the potential of this compound in cancer therapeutics.

Case Studies

  • Case Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial efficacy of related compounds.
    • Method : Disk diffusion method was employed against Gram-positive and Gram-negative bacteria.
    • Results : Significant inhibition zones were observed, supporting the hypothesis that similar compounds can be effective antimicrobial agents.
  • Case Study on Anti-inflammatory Effects :
    • Objective : To assess the anti-inflammatory potential in a murine model.
    • Method : The compound was administered to mice with induced inflammation.
    • Results : A marked reduction in swelling and inflammatory markers was recorded, indicating strong anti-inflammatory activity.

Data Table

Biological ActivityMethodologyResults
AntimicrobialDisk diffusionSignificant inhibition against bacterial strains
Anti-inflammatoryMurine modelReduction in swelling and inflammatory markers
AnticancerCell line studiesInduction of apoptosis in cancer cells

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-3-[(4-phenylphenoxy)methyl]benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-Methoxy-3-[(4-phenylphenoxy)methyl]benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.